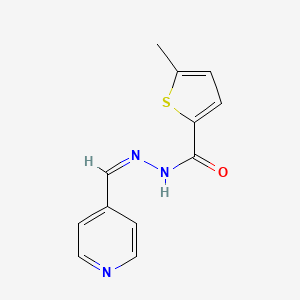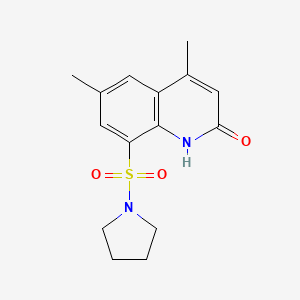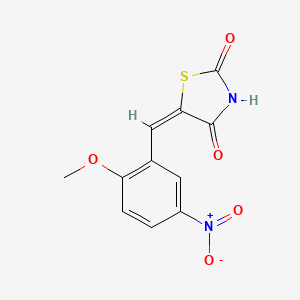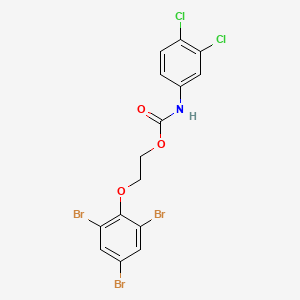
5-methyl-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide, also known as MPTC, is a chemical compound that has been the focus of various scientific research studies. MPTC belongs to the class of hydrazide derivatives and has shown potential in several therapeutic applications due to its unique chemical structure.
Mechanism of Action
5-methyl-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide exerts its therapeutic effects by inhibiting the proliferation of cancer cells and inducing apoptosis. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has been reported to regulate the expression of various genes involved in cancer and inflammation.
Biochemical and Physiological Effects:
This compound has been reported to exhibit low toxicity and good bioavailability. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been reported to regulate glucose metabolism and improve insulin sensitivity in diabetic animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 5-methyl-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide in lab experiments include its easy synthesis, low toxicity, and good bioavailability. However, the limitations include the need for further studies to determine its pharmacokinetics and pharmacodynamics.
Future Directions
There are several future directions in the research of 5-methyl-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide. One of the potential applications of this compound is in the development of novel anti-cancer drugs. Further studies are needed to determine the optimal dosage and administration route for this compound. Additionally, the effects of this compound on other diseases such as neurodegenerative disorders and cardiovascular diseases need to be explored. The development of this compound derivatives with improved pharmacokinetics and pharmacodynamics is also an area of interest for future research.
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its unique chemical structure and mechanism of action make it a valuable target for further research. The synthesis method of this compound is simple and efficient, and it exhibits low toxicity and good bioavailability. However, further studies are needed to determine its optimal dosage and administration route, as well as its effects on other diseases.
Synthesis Methods
5-methyl-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-thiophenecarboxylic acid hydrazide with 4-pyridinecarboxaldehyde in the presence of a catalyst such as acetic acid. The reaction yields this compound as a yellow crystalline solid with a high yield.
Scientific Research Applications
5-methyl-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. This compound has been reported to exhibit potent anti-cancer activity against several cancer cell lines, including breast, lung, and colon cancer.
Properties
IUPAC Name |
5-methyl-N-[(Z)-pyridin-4-ylmethylideneamino]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c1-9-2-3-11(17-9)12(16)15-14-8-10-4-6-13-7-5-10/h2-8H,1H3,(H,15,16)/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGIIIATAHRFDJ-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NN=CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)C(=O)N/N=C\C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823577 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B4919492.png)

![N,N'-[1,3-phenylenebis(methylene)]bis(3,4,5-trimethoxybenzamide)](/img/structure/B4919509.png)
![3,5-bis[(3-carboxypropanoyl)amino]benzoic acid](/img/structure/B4919514.png)
![N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4919521.png)
![N-[4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenyl]acetamide](/img/structure/B4919543.png)
![2,3,3-trimethyl-N-6-quinoxalinyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B4919548.png)
![N-benzyl-7-cyclopentylidene-N-formyl-3-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B4919549.png)

![2-chlorobenzyl 4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoate](/img/structure/B4919558.png)
![4-[5-(2,4-dichlorophenoxy)pentyl]morpholine](/img/structure/B4919583.png)

![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)glycinamide](/img/structure/B4919599.png)
![5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4919607.png)
